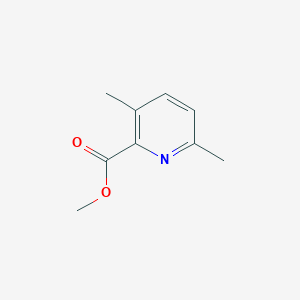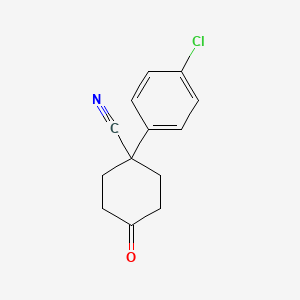
1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile
Overview
Description
1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile, also known by its chemical formula C~14~H~10~ClNO , is a synthetic organic compound. It belongs to the class of aryl ketones and contains a nitrile functional group. The compound’s structure combines a cyclohexane ring, a phenyl ring, and a cyano group.
Synthesis Analysis
The synthesis of 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile involves several steps. While there are variations in synthetic routes, a common approach includes the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a suitable catalyst. The subsequent nitrile formation is achieved by treating the resulting intermediate with a cyanide source (e.g., sodium cyanide ).
Molecular Structure Analysis
The molecular structure of 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile reveals an intricate architecture. Key features include:
- The 4-chlorophenyl group attached to the cyclohexane ring.
- The oxo (carbonyl) group at the cyclohexane position.
- The cyano (nitrile) group extending from the cyclohexane ring.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile can participate in various chemical reactions:
- Hydrolysis : The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
- Reduction : Reduction of the carbonyl group yields the corresponding alcohol.
- Substitution Reactions : The phenyl group can undergo electrophilic aromatic substitution reactions.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 150-152°C .
- Solubility : Moderately soluble in organic solvents (e.g., acetone, methanol).
- Color : Typically appears as a white to off-white crystalline solid .
Safety And Hazards
1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile should be handled with care due to its potential hazards:
- Toxicity : The compound may be toxic if ingested, inhaled, or absorbed through the skin.
- Irritant : It can irritate the eyes, skin, and respiratory system.
- Environmental Impact : Proper disposal is essential to prevent environmental contamination.
Future Directions
Future research could explore:
- Biological Activity : Investigate any potential pharmacological effects.
- Derivatives : Synthesize and study derivatives for improved properties.
- Industrial Applications : Assess its utility in materials science or drug development.
properties
IUPAC Name |
1-(4-chlorophenyl)-4-oxocyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-11-3-1-10(2-4-11)13(9-15)7-5-12(16)6-8-13/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNXKPRXMYQSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481476 | |
| Record name | 1-(4-chlorophenyl)-4-oxocyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile | |
CAS RN |
25115-75-7 | |
| Record name | 1-(4-chlorophenyl)-4-oxocyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B1611443.png)

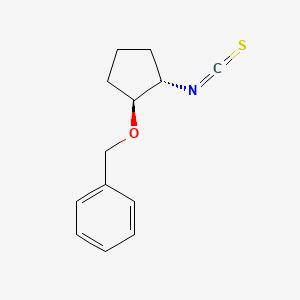
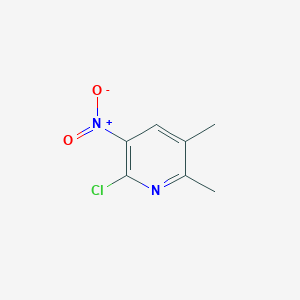
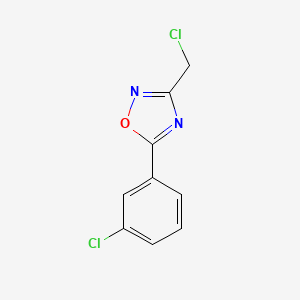
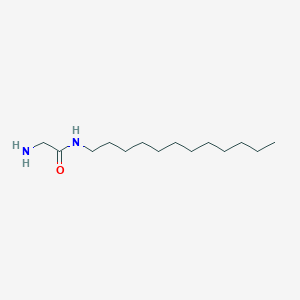

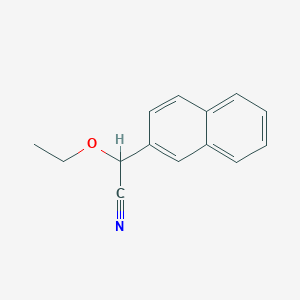

![Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-](/img/structure/B1611461.png)

